2-Chloro-N-(2,6-dimethylphenyl)-N-(2-propoxyethyl)acetamide
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Overview
Description
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-propoxyethyl)acetamide is an organic compound that belongs to the class of acetamides These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group attached to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-propoxyethyl)acetamide typically involves the reaction of 2,6-dimethylaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 2-propoxyethylamine to yield the final product. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent
- Temperature: Room temperature to reflux conditions
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, optimized reaction conditions, and purification techniques such as crystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-propoxyethyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The acetamide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while hydrolysis would produce the corresponding carboxylic acid and amine.
Scientific Research Applications
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-propoxyethyl)acetamide may have various applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions or as a ligand in binding studies.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals, pharmaceuticals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,6-dimethylphenyl)-N-(2-propoxyethyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, influencing their activity and leading to various biological effects. The exact pathways involved would require detailed study and experimental validation.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(2,6-dimethylphenyl)acetamide: Lacks the propoxyethyl group.
N-(2,6-Dimethylphenyl)-N-(2-propoxyethyl)acetamide: Lacks the chloro substituent.
2-Chloro-N-(2,6-dimethylphenyl)-N-methylacetamide: Contains a methyl group instead of the propoxyethyl group.
Uniqueness
2-Chloro-N-(2,6-dimethylphenyl)-N-(2-propoxyethyl)acetamide is unique due to the presence of both the chloro substituent and the propoxyethyl group. These structural features may confer specific chemical properties and reactivity, making it distinct from other similar compounds.
Properties
CAS No. |
50563-38-7 |
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Molecular Formula |
C15H22ClNO2 |
Molecular Weight |
283.79 g/mol |
IUPAC Name |
2-chloro-N-(2,6-dimethylphenyl)-N-(2-propoxyethyl)acetamide |
InChI |
InChI=1S/C15H22ClNO2/c1-4-9-19-10-8-17(14(18)11-16)15-12(2)6-5-7-13(15)3/h5-7H,4,8-11H2,1-3H3 |
InChI Key |
NIZACMDZBQKMTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOCCN(C1=C(C=CC=C1C)C)C(=O)CCl |
Origin of Product |
United States |
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